molecular formula C12H16O2 B2449898 4-Methyl-3-phenylpentanoic acid CAS No. 51690-50-7

4-Methyl-3-phenylpentanoic acid

Cat. No.: B2449898
CAS No.: 51690-50-7
M. Wt: 192.258
InChI Key: QTSNMZCWXXMRTK-UHFFFAOYSA-N
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Description

Contextual Significance of Branched Phenylpentanoic Acid Architectures in Organic Chemistry

The branched phenylpentanoic acid framework is a noteworthy scaffold in organic and medicinal chemistry. Phenylalkanoic acids, as a broader class, are found in various natural products and are known to exhibit a range of biological activities. wikipedia.org The presence of a phenyl group and a branched alkyl chain imparts specific physicochemical properties to these molecules, influencing their reactivity, conformation, and interaction with biological systems.

The substitution pattern, particularly at the β-position to the carboxylic acid group, is of significant interest to synthetic chemists. The development of methods for the functionalization of C(sp³)-H bonds in free carboxylic acids is an area of active research, aiming to provide efficient pathways to structurally diverse molecules. researchgate.net The presence of both a phenyl ring and an isopropyl group in 4-Methyl-3-phenylpentanoic acid provides multiple sites for potential chemical modification, making it a valuable substrate for exploring new synthetic transformations.

Furthermore, β-substituted carboxylic acids and their derivatives have been investigated for their potential as cytotoxic agents. For instance, certain β-nitro-substituted ethyl carboxylates have shown promise as cytotoxic agents against human cancer cell lines. nih.gov This highlights the potential for branched phenylalkanoic acid structures to serve as templates for the design of new therapeutic agents. The interplay between organic synthesis and medicinal chemistry is crucial in the development of new drugs, with organic molecules forming the basis of most pharmaceuticals. openaccessjournals.com

Research Trajectories and Scope of Investigation for this compound

Given the limited specific research data on this compound, its research trajectories can be extrapolated from the study of related compounds and its availability for research purposes from chemical suppliers. sigmaaldrich.com The compound is offered as a research chemical, suggesting its utility in early-stage discovery and development. sigmaaldrich.com

Potential areas of investigation for this compound include:

Asymmetric Synthesis: The chiral center at the third carbon atom makes this compound a target for asymmetric synthesis. Developing stereoselective routes to its enantiomers would be a valuable endeavor, as the biological activity of chiral molecules is often enantiomer-dependent.

Catalysis: The carboxylic acid moiety can be used to direct metal-catalyzed C-H activation reactions at other positions on the molecule, leading to the synthesis of novel derivatives.

Medicinal Chemistry: The compound could serve as a fragment or starting material for the synthesis of more complex molecules with potential biological activity. Its structural similarity to known bioactive compounds, such as intermediates in the synthesis of pharmaceuticals, suggests its potential in drug discovery programs. For example, a structurally related compound, 4-methyl-3-oxo-N-phenyl-pentanamide, is a key intermediate in the synthesis of atorvastatin. google.com

Materials Science: Carboxylic acids can be used as building blocks for polymers and other materials. The specific structure of this compound could impart unique properties to such materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)11(8-12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSNMZCWXXMRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51690-50-7
Record name 4-methyl-3-phenylpentanoic acid
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Advanced Synthetic Methodologies for 4 Methyl 3 Phenylpentanoic Acid and Its Stereoisomers

Asymmetric Synthesis Strategies

Asymmetric synthesis is crucial for producing enantiomerically pure forms of 4-methyl-3-phenylpentanoic acid. These strategies are designed to create one or more new elements of chirality in a molecule, leading to the preferential formation of one enantiomer or diastereomer over others.

Enantioselective Hydrogenation of Unsaturated Precursors

Enantioselective hydrogenation is a powerful technique for the synthesis of chiral molecules. researchgate.net This method involves the addition of hydrogen to an unsaturated precursor, such as an α,β-unsaturated carboxylic acid, in the presence of a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand, directs the hydrogen addition to one face of the double bond, resulting in a high enantiomeric excess of one stereoisomer. For instance, the hydrogenation of a suitable unsaturated precursor to this compound using a chiral rhodium or ruthenium catalyst can provide the desired product with high optical purity. researchgate.netresearchgate.net The choice of catalyst, solvent, and reaction conditions can significantly influence the enantioselectivity of the reaction. researchgate.net

Chiral Auxiliary-Mediated Stereocontrol in Carbon-Carbon Bond Formation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.net Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely used in the synthesis of chiral carboxylic acids. researchgate.netresearchgate.net

Application of Fluorous Oxazolidinone Chiral Auxiliaries

Fluorous oxazolidinone auxiliaries are a modern class of chiral auxiliaries that facilitate not only high levels of stereocontrol but also simplified product purification. nih.govnih.gov These auxiliaries, which contain a perfluoroalkyl chain, can be attached to a carboxylic acid precursor. thieme-connect.com The subsequent alkylation or conjugate addition reactions proceed with high diastereoselectivity due to the steric influence of the auxiliary. nih.govresearchgate.net A key advantage of the fluorous tag is the ability to separate the product from the reaction mixture using fluorous solid-phase extraction (FSPE), which simplifies the removal of excess reagents and byproducts. nih.govnih.gov

Table 1: Stereoselective Conjugate Radical Additions Using a Fluorous Oxazolidinone Auxiliary nih.gov

EntryRadical PrecursorAcceptorDiastereomeric Ratio (syn:anti)Yield (%)
1t-BuIN-cinnamoyloxazolidinone95:585
2i-PrIN-cinnamoyloxazolidinone94:688
Utilization of Evans' Auxiliaries

Evans' oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net These auxiliaries, derived from readily available amino acids, are effective in controlling the stereochemistry of various reactions, including alkylations and aldol (B89426) reactions. researchgate.netscielo.org.mxyoutube.com In the context of synthesizing this compound, an Evans' auxiliary can be acylated with a suitable precursor, followed by a diastereoselective alkylation to introduce the desired substituents. The stereochemical outcome is highly predictable, and the auxiliary can be cleaved under mild conditions to afford the chiral carboxylic acid. researchgate.netnih.gov

Organocatalytic and Transition Metal-Catalyzed Routes to Chiral Analogues

In recent years, the combination of organocatalysis and transition metal catalysis has emerged as a powerful strategy for the synthesis of chiral molecules. u-tokyo.ac.jpmdpi.comresearchgate.net This dual catalytic approach can enable transformations that are not possible with either catalyst system alone. psu.edu For the synthesis of analogues of this compound, this could involve, for example, the enantioselective functionalization of a C-H bond, a reaction that has seen significant advancement through the use of chiral carboxylic acids as ligands for transition metal catalysts. snnu.edu.cn Chiral primary amines have also been used as organocatalysts in combination with transition metal complexes to achieve asymmetric transformations. researchgate.net

Convergent and Divergent Synthetic Pathways

The synthesis of this compound and its stereoisomers can be achieved through various convergent and divergent pathways, offering flexibility in accessing the target molecule from different starting materials. These methods often employ well-established organic reactions, tailored to construct the specific carbon skeleton and introduce the required functional groups.

Approaches from β,β-Disubstituted Acrylic Acids

Synthesis from Ketone and Aldehyde Precursors via Wittig-type Reactions

A more established and versatile approach involves the use of ketone and aldehyde precursors in conjunction with Wittig-type reactions. The Wittig reaction is a powerful tool for carbon-carbon bond formation, specifically for the creation of alkenes from carbonyl compounds and phosphonium (B103445) ylides (Wittig reagents). masterorganicchemistry.comwikipedia.org

The general strategy would involve the reaction of a suitable ketone or aldehyde with a phosphorus ylide to construct the carbon backbone of this compound. For example, a precursor containing the phenyl and isopropyl groups could be reacted with a Wittig reagent that introduces the remaining part of the carbon chain with a masked carboxylic acid functionality. The resulting alkene can then be hydrogenated and the masked carboxyl group can be deprotected to yield the final product. The stereochemistry of the resulting alkene in a Wittig reaction is dependent on the nature of the ylide used; unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orglibretexts.org This stereoselectivity can be a crucial factor in the synthesis of specific stereoisomers of this compound.

The synthesis of the required Wittig reagent typically involves the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide, followed by deprotonation with a strong base like n-butyllithium. masterorganicchemistry.comlibretexts.org

Table 1: Key Features of the Wittig Reaction

Feature Description
Reactants Aldehyde or ketone and a phosphonium ylide (Wittig reagent). wikipedia.org
Product Alkene and triphenylphosphine oxide. wikipedia.org
Bond Formed Carbon-carbon double bond. masterorganicchemistry.com
Stereoselectivity Dependent on the ylide structure; can produce either Z or E-alkenes. organic-chemistry.orglibretexts.org

| Advantages | Regiospecific double bond formation. libretexts.org |

Preparation from Related Pentanoic Acid Derivatives

This compound can also be prepared from other related pentanoic acid derivatives through various chemical transformations. For instance, derivatives of 3-formyl-4-methylpentanoic acid have been synthesized and utilized as intermediates in the preparation of other complex molecules. google.comgoogle.com These formyl derivatives could potentially be converted to this compound through a series of reactions, such as a Grignard reaction with a phenylmagnesium halide followed by oxidation of the resulting secondary alcohol to a ketone and subsequent reduction to the desired methylene (B1212753) group.

Another approach could involve starting with a precursor like (R)-3-hydroxy-4-methylpentanoic acid, which can be synthesized via aldol reactions of chiral enolates. orgsyn.org The hydroxyl group in this precursor could be activated and then displaced by a phenyl nucleophile, or converted to a leaving group for an elimination reaction followed by hydrogenation to introduce the phenyl group at the desired position.

Functional Group Interconversions and Advanced Transformations

The synthesis of this compound often involves the strategic use of functional group interconversions and other advanced transformations to arrive at the final product from a more readily available intermediate.

Hydrolysis of Ester Intermediates

A common concluding step in the synthesis of carboxylic acids is the hydrolysis of a corresponding ester intermediate. masterorganicchemistry.comchemguide.co.uk This is a robust and well-understood reaction that can be carried out under either acidic or basic conditions. ucalgary.calibretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org To drive the equilibrium towards the products (the carboxylic acid and the alcohol), a large excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uklibretexts.org This reaction is irreversible and generally proceeds to completion, yielding the carboxylate salt and the alcohol. chemguide.co.uklibretexts.org The free carboxylic acid can then be obtained by acidifying the reaction mixture. chemguide.co.uk

Table 2: Comparison of Ester Hydrolysis Methods

Method Catalyst/Reagent Conditions Products Reversibility
Acidic Hydrolysis Strong acid (e.g., H₂SO₄) Heat, excess water Carboxylic acid, alcohol Reversible chemguide.co.uklibretexts.org

| Basic Hydrolysis (Saponification) | Strong base (e.g., NaOH) | Heat | Carboxylate salt, alcohol | Irreversible chemguide.co.uklibretexts.org |

Derivatization for Downstream Synthetic Utility

The carboxylic acid functional group of this compound allows for a wide range of derivatization reactions, enhancing its utility in further synthetic applications. These derivatives can serve as protected forms of the acid, activated species for coupling reactions, or can be used for analytical purposes.

One common derivatization is the conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester. This can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. learncbse.in Esterification is often performed to protect the carboxylic acid group during subsequent reactions or to facilitate purification by chromatography.

For analytical purposes, especially in the context of biological samples, derivatization is often employed to improve the chromatographic and mass spectrometric properties of the analyte. For instance, carboxylic acids can be derivatized with reagents like 4-bromo-N-methylbenzylamine to enhance their detection by LC-MS/MS. nih.gov This particular reagent introduces a phenyl group and a bromine atom, which improves reversed-phase retention and provides a characteristic isotopic pattern for confident identification. nih.gov

Furthermore, the carboxylic acid can be converted into an acid chloride, which is a highly reactive intermediate. This can be accomplished by treating the acid with reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride can then readily react with various nucleophiles to form amides, esters, and other acyl derivatives, expanding the synthetic possibilities.

Elucidation of Reaction Mechanisms and Chemical Reactivity

Mechanistic Investigations of Bond-Forming Reactions

The synthesis of 4-methyl-3-phenylpentanoic acid can be envisioned through several key bond-forming reactions, each with distinct mechanistic pathways.

While the direct catalytic hydrogenation of a precursor is a common synthetic strategy, the reduction of a carboxylic acid to an alkane is a challenging transformation that typically requires harsh conditions. More commonly, catalytic hydrogenation would be employed to reduce an unsaturated precursor to this compound. For instance, the hydrogenation of a carbon-carbon double bond in a molecule like 4-methyl-3-phenyl-2-pentenoic acid or 4-methyl-3-phenyl-3-pentenoic acid would be a plausible route.

The mechanism of catalytic hydrogenation of an alkene involves the heterogeneous catalysis by a metal such as platinum, palladium, or nickel. The reaction proceeds through the following general steps:

Adsorption: Both the unsaturated organic molecule and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond of molecular hydrogen is cleaved, and the hydrogen atoms become bonded to the catalyst surface.

Hydrogen Transfer: The hydrogen atoms are transferred sequentially from the catalyst surface to the carbons of the double bond. This typically occurs in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.

Desorption: The now-saturated molecule desorbs from the catalyst surface, freeing the active sites for another catalytic cycle.

The reduction of the carboxylic acid group itself is generally less favorable than the hydrogenation of alkenes or alkynes. libretexts.org However, under more forcing conditions of high pressure and temperature with specific catalysts like ruthenium, the carboxylic acid can be reduced to an alcohol. nih.govresearchgate.net The mechanism for this transformation is more complex and can involve the formation of an aldehyde intermediate. nih.gov The carboxylic acid can act as a proton source in these reactions, facilitating the hydrogenation process through a series of elementary steps including H₂ heterolysis and hydride migration. nih.gov

Table 1: Catalysts and Conditions for Hydrogenation Reactions Relevant to this compound Synthesis

Precursor TypeCatalystConditionsProduct
α,β-Unsaturated Carboxylic AcidPd/C, PtO₂H₂ (1-4 atm), Room TempThis compound
Carboxylic AcidRu-based complexesHigh pressure H₂, High Temp4-Methyl-3-phenylpentan-1-ol
Acyl HalidePd/BaSO₄ (poisoned)H₂, Room Temp4-Methyl-3-phenylpentanal

Radical reactions offer alternative pathways for the construction of the carbon skeleton of this compound. A plausible approach would involve a radical cyclization reaction. For instance, a suitably substituted precursor could undergo a radical-initiated cyclization to form a cyclic intermediate, which could then be opened to yield the desired product.

A key aspect of synthetic radical reactions is the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a chain-propagating species. Radical cyclizations are powerful tools for forming carbon-carbon bonds. nih.govnih.gov For example, a 5-exo-trig radical cyclization is a common and efficient method for constructing five-membered rings. While not directly forming the acyclic this compound, precursors that can undergo radical addition and subsequent fragmentation could be designed.

Organometallic reagents are pivotal in the synthesis of molecules like this compound, often through conjugate addition reactions. A highly effective method for creating the 3-phenyl-4-methylpentanoate structure would be the copper-catalyzed 1,4-conjugate addition of an organometallic reagent to an α,β-unsaturated ester. organic-chemistry.orgbeilstein-journals.org

For example, the reaction of methyl 4-methyl-2-pentenoate with a phenyl-containing organometallic reagent, such as a phenyl Grignard reagent (phenylmagnesium bromide) or an organocuprate like lithium diphenylcuprate, would introduce the phenyl group at the 3-position. The mechanism of copper-catalyzed conjugate addition generally involves the formation of a copper enolate intermediate. The organometallic reagent first forms a higher-order cuprate, which then delivers the nucleophilic group (in this case, phenyl) to the β-carbon of the unsaturated ester. Subsequent protonation of the resulting enolate yields the final product. The use of chiral ligands can often induce enantioselectivity in these additions. organic-chemistry.org

The direct reaction of organometallic reagents like Grignard or organolithium reagents with the carboxylic acid itself is generally not productive for C-C bond formation, as they are strong bases and will simply deprotonate the acidic proton of the carboxylic acid. libretexts.org

Table 2: Plausible Organometallic Reactions for the Synthesis of this compound Precursors

α,β-Unsaturated SubstrateOrganometallic ReagentCatalystProduct of Addition
Methyl 4-methyl-2-pentenoatePhenylmagnesium bromideCuCl, CuBr·SMe₂Methyl 4-methyl-3-phenylpentanoate
Methyl 4-methyl-2-pentenoateLithium diphenylcuprate-Methyl 4-methyl-3-phenylpentanoate
3-Phenyl-2-propenoic acid esterIsopropylmagnesium bromideCuIThis compound ester

Intramolecular Rearrangements and Isomerization Processes

The carbon skeleton of this compound can be susceptible to intramolecular rearrangements under certain conditions, particularly those involving carbocationic intermediates.

Carbocation rearrangements, such as Wagner-Meerwein rearrangements, occur when a carbocation can rearrange to a more stable form through the migration of a neighboring group (hydride, alkyl, or aryl) with its bonding pair of electrons. libretexts.orgwikipedia.orgchemistnotes.com Such rearrangements are common in reactions like Friedel-Crafts alkylations or acid-catalyzed dehydrations of alcohols. youtube.comyoutube.comyoutube.comquora.com

In a hypothetical synthesis of this compound via a Friedel-Crafts reaction between benzene (B151609) and a suitable alkylating agent, carbocation rearrangements could lead to a mixture of isomers. For instance, if an alkyl halide that would generate a primary or secondary carbocation is used, it would likely rearrange to a more stable carbocation before alkylating the benzene ring. The driving force for these shifts is the formation of a more stable carbocation (tertiary > secondary > primary).

A specific type of carbocation rearrangement is the 1,2-methyl shift. libretexts.org If a carbocation is formed adjacent to a carbon atom bearing a methyl group, and a more stable carbocation can be formed by the migration of that methyl group, the rearrangement is likely to occur. The migratory aptitude of different groups generally follows the order: aryl > hydride > alkyl. quora.com This means that in a competition, a phenyl group would be more likely to migrate than a methyl group.

For the structure of this compound, if a carbocation were to be generated at C2, a 1,2-hydride shift from C3 would be possible. If a carbocation were at C3, a 1,2-hydride shift from the isopropyl group at C4 could occur. A methyl shift would be less likely in the presence of these other possibilities unless it led to a significantly more stable carbocation.

Long-Range Hydrogen Transfer in Related Systems

While specific studies on long-range hydrogen transfer in this compound are not extensively documented, the principles of intramolecular hydrogen bonding in carboxylic acids provide a foundational understanding. quora.com In molecules containing both a hydrogen-bond donor and an acceptor, the formation of an intramolecular hydrogen bond is possible. quora.com The stability of such a bond is influenced by the resulting ring size, with six-membered rings generally being more favorable than seven-membered rings. quora.com

In systems like o-hydroxybenzoic acid, the presence of an intramolecular hydrogen bond can increase the acidity of the carboxylic acid by stabilizing the carboxylate anion formed after deprotonation. quora.com Conversely, in dicarboxylic acids such as maleic acid, intramolecular hydrogen bonding leads to a lower melting point compared to its trans-isomer, fumaric acid, where intermolecular hydrogen bonding dominates. quora.com These principles suggest that in this compound, the potential for intramolecular hydrogen transfer exists, although its specific role in reaction mechanisms would depend on the reaction conditions and the conformation of the molecule.

The study of proton transfer in systems with intramolecular hydrogen bonds is crucial for understanding reaction mechanisms. mdpi.com For instance, in certain aromatic compounds, the formation of quasi-aromatic hydrogen bonds through π-electron delocalization can stabilize a planar conformation and strengthen the hydrogen bond. mdpi.com This concept could be relevant to the phenyl group in this compound, potentially influencing its reactivity.

Reactivity Towards Cyclization and Ring-Forming Reactions

This compound, possessing a carboxylic acid functional group, has the potential to undergo intramolecular cyclization to form a lactone, which is a cyclic ester. youtube.comnagwa.com This type of reaction, known as lactonization, is essentially an intramolecular esterification. youtube.com The favorability of ring formation is significantly influenced by the size of the resulting ring, with five, six, and seven-membered rings being the most stable and therefore the most likely to form. youtube.com Given the structure of this compound, intramolecular cyclization would lead to the formation of a six-membered ring lactone.

The general mechanism for acid-catalyzed lactone formation involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. youtube.com The hydroxyl group from another part of the molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a cyclic intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final lactone product. youtube.com

Various reagents and conditions can be employed to facilitate cyclization reactions. For instance, acid catalysts are commonly used to promote the intramolecular esterification of hydroxy acids. nih.gov In some cases, specific reagents can drive the formation of cyclic structures. While not directly involving this compound, the use of reagents like triflic acid has been shown to induce ring-opening in α-aryl-lactams, which can be followed by further reactions to form different cyclic or acyclic products. rsc.org

The table below summarizes the general favorability of ring sizes in cyclization reactions.

Ring SizeFavorabilityReason
3 and 4Less FavorableUnfavorable bond angles leading to ring strain. youtube.com
5, 6, and 7Most FavorableStable bond angles and low ring strain. youtube.com
8 and aboveLess FavorableKinetically less likely due to the entropic cost of bringing the reactive ends of a long chain together. youtube.com

Derivatization Reaction Mechanisms

The carboxylic acid group of this compound is a prime site for various derivatization reactions, which are crucial for altering the molecule's physical and chemical properties or for preparing it for specific analytical techniques. sigmaaldrich.com Common derivatization reactions include esterification and amide formation.

Esterification: The conversion of a carboxylic acid to an ester is a fundamental reaction in organic chemistry. sigmaaldrich.com This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. sigmaaldrich.com The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. sigmaaldrich.com For example, reacting this compound with methanol (B129727) would yield methyl 4-methyl-3-phenylpentanoate.

Amide Formation: Amides can be synthesized from carboxylic acids through several methods. A common approach involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). masterorganicchemistry.combrainly.com The resulting acyl chloride is then reacted with an amine to form the amide. masterorganicchemistry.combrainly.com Alternatively, dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to directly couple a carboxylic acid with an amine to form an amide under milder conditions. masterorganicchemistry.com This method is particularly useful for sensitive molecules. masterorganicchemistry.com

The following table outlines the reagents for converting (S)-3-methyl-3-phenylpentanoic acid to its corresponding amine, which involves amide formation as an intermediate step. brainly.comchegg.com

StepReagent(s)Transformation
1SOCl₂/pyridineCarboxylic acid to Acyl chloride brainly.comchegg.com
2NH₃Acyl chloride to Amide brainly.com
3LiAlH₄Amide to Amine brainly.com
4H₂OWorkup brainly.com

These derivatization reactions are essential for synthesizing a wide range of compounds with tailored properties and for preparing samples for analyses like gas chromatography, where converting polar carboxylic acids into less polar esters or other derivatives improves their volatility and chromatographic behavior. sigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural and stereochemical investigation of 4-methyl-3-phenylpentanoic acid.

High-Field ¹H and ¹³C NMR for Connectivity and Proton Environments

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable for determining the fundamental connectivity and electronic environments within the this compound molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides crucial information about the number of different types of protons and their neighboring atoms. For instance, the methyl protons typically appear as a distinct signal, while the protons on the phenyl group and the pentanoic acid chain exhibit characteristic chemical shifts and splitting patterns, revealing their connectivity. researchgate.net The integration of these signals corresponds to the relative number of protons in each environment.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. chemicalbook.comchemicalbook.com The chemical shifts of the carbon signals indicate their functional group and hybridization state. For example, the carbonyl carbon of the carboxylic acid group will have a characteristic downfield shift compared to the aliphatic and aromatic carbons. chemicalbook.comchemicalbook.com

Table 1: Illustrative ¹H and ¹³C NMR Data for Phenylacetic Acid Derivatives

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
4-Methylphenylacetic acid2.3 (s, 3H, CH₃), 3.6 (s, 2H, CH₂), 7.1-7.2 (m, 4H, Ar-H)21.0 (CH₃), 40.5 (CH₂), 129.0, 129.5, 131.0, 136.5 (Ar-C), 178.0 (C=O)
4-Phenylbutyric acid1.9 (m, 2H), 2.3 (t, 2H), 2.6 (t, 2H), 7.1-7.3 (m, 5H, Ar-H)26.5, 33.5, 35.0 (CH₂), 126.0, 128.0, 128.5, 141.0 (Ar-C), 179.5 (C=O)

Note: This table provides representative data for similar structures to illustrate the types of information obtained from NMR. Actual chemical shifts for this compound may vary.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

For more complex structural assignments and to resolve ambiguities, two-dimensional (2D) NMR techniques are employed. bmrb.io These methods provide correlation information between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the aliphatic chain in this compound.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. rsc.org

Applications in Mechanistic Studies and Reaction Monitoring

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time and elucidating reaction mechanisms. nih.govresearchgate.net By acquiring spectra at various time points during a reaction, the consumption of reactants, formation of intermediates, and appearance of products can be tracked quantitatively. researchgate.net This has been applied to studies of similar organic acids, providing insights into reaction kinetics and pathways. For instance, in the study of related acidemias, NMR has been used to monitor the levels of various organic acids in biological fluids, offering a non-invasive way to follow disease progression and treatment efficacy. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile compounds like this compound, often after derivatization to increase its volatility. restek.comsigmaaldrich.com

Gas Chromatography (GC) : The GC component separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. restek.comsigmaaldrich.com This allows for the assessment of the purity of a this compound sample.

Mass Spectrometry (MS) : As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight, and a series of fragment ions that provide a characteristic fingerprint of the molecule. nih.govnih.gov This fragmentation pattern is crucial for confirming the identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-Q-TOF-MS) for Complex Mixture Analysis

For the analysis of this compound in complex biological or environmental matrices, liquid chromatography-mass spectrometry (LC-MS) and its more advanced variants are the methods of choice. nih.govunimi.itnih.gov

Liquid Chromatography (LC) : LC separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds than GC, including those that are non-volatile or thermally labile. lcms.cz

Tandem Mass Spectrometry (MS/MS) : In LC-MS/MS, a specific ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting fragment ions are analyzed. This provides a high degree of selectivity and sensitivity, allowing for the detection and quantification of the compound even at very low concentrations in complex mixtures. unimi.itsciex.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) : This powerful technique combines the high-resolution separation of UPLC with the high mass accuracy and resolution of a Q-TOF mass analyzer. nih.govresearchgate.netresearchgate.net This enables the confident identification and quantification of this compound and other organic acids in complex samples, such as in metabolomics studies. nih.govresearchgate.net

Table 2: Comparison of Mass Spectrometry Techniques for the Analysis of Organic Acids

Technique Principle Advantages Applications for this compound
GC-MS Separation by boiling point, followed by electron impact ionization and mass analysis.High separation efficiency, established libraries for identification. nih.govPurity assessment, identification of volatile derivatives.
LC-MS/MS Separation by polarity, followed by soft ionization and targeted fragmentation analysis.High selectivity and sensitivity, suitable for complex matrices. sciex.comQuantification in biological fluids, trace analysis.
UPLC-Q-TOF-MS High-resolution liquid chromatography coupled with high-resolution mass spectrometry.Fast analysis, high mass accuracy for unambiguous identification. nih.govresearchgate.netMetabolomics studies, analysis in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident assignment of a unique molecular formula.

The exceptional mass accuracy of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can differentiate between ions with the same nominal mass but different elemental compositions (isobars). For this compound, with a molecular formula of C₁₂H₁₆O₂, the theoretical exact mass can be calculated and compared to the experimentally measured mass. This high degree of accuracy is critical for confirming the identity of the compound and distinguishing it from potential isomers or impurities.

In studies involving derivatives of similar compounds, such as stictamides which contain a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) subunit, HRMS has been instrumental. For instance, a 14 atomic mass unit difference observed in the HRMS data of a derivative suggested the presence of a methoxy (B1213986) group. nih.gov Further analysis of the fragmentation patterns in MS/MS experiments can provide additional structural information, helping to locate specific functional groups within the molecule. nih.gov For example, the observation of a neutral loss of methanol (B129727) (CH₃OH) is a characteristic fragmentation for a methyl ester, whereas the loss of carbon monoxide (CO) is more typical for a methoxyaryl group. nih.gov

The coupling of liquid chromatography (LC) with HRMS (LC-HRMS) is particularly advantageous, as it allows for the separation of complex mixtures prior to mass analysis. This combination enables the elemental analysis of individual components, even those that are not fully resolved chromatographically. nih.gov The ability of HRMS to resolve isobaric interferences is also crucial for accurate elemental detection. nih.gov

Table 1: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₂H₁₆O₂
Theoretical Exact Mass 192.11503 u
Typical Mass Accuracy < 5 ppm

This table presents the theoretical exact mass for the neutral molecule. In practice, HRMS analysis would be performed on the ionized molecule, such as [M+H]⁺ or [M-H]⁻, and the calculated exact mass would be adjusted accordingly.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound, particularly for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and enantiomeric excess of this compound. csfarmacie.cz Given its chiral nature, the separation of its enantiomers is of paramount importance. csfarmacie.cz This is typically achieved using chiral stationary phases (CSPs). csfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad chiral recognition capabilities. phenomenex.comnih.gov The choice of the mobile phase, which can be a normal-phase (e.g., hexane (B92381)/isopropanol), polar-organic, or reversed-phase (e.g., methanol/water) system, significantly influences the separation. phenomenex.comchromatographyonline.com Additives like acids (e.g., acetic acid, formic acid) or bases (e.g., diethylamine) are often incorporated into the mobile phase to improve peak shape and resolution, especially for acidic or basic analytes. phenomenex.com

The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing. sigmaaldrich.com For acidic compounds like this compound, a mobile phase containing a small amount of a strong acid can be beneficial. phenomenex.com The development of an HPLC method often involves screening different CSPs and mobile phase compositions to achieve optimal separation. nih.gov

Table 2: Representative HPLC Conditions for Chiral Separation

ParameterCondition
Column Chiral Stationary Phase (e.g., Lux Cellulose-1)
Mobile Phase Hexane/Isopropanol with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature Ambient

These conditions are illustrative. The optimal parameters for a specific separation may vary.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages. chromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which is less toxic and has a lower environmental impact than many organic solvents used in HPLC. chromatographyonline.comselvita.com The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster analyses without sacrificing efficiency. chromatographyonline.com

Similar to HPLC, chiral separations in SFC are performed using chiral stationary phases. chromatographyonline.com The addition of a polar organic modifier, such as methanol, ethanol, or isopropanol, to the supercritical CO₂ is usually necessary to elute polar compounds and enhance selectivity. chromatographyonline.comnih.gov The type and concentration of the modifier can be optimized to achieve the desired separation. nih.gov SFC can often provide complementary selectivity to HPLC, and in some cases, can resolve enantiomers that are difficult to separate by LC methods. chromatographyonline.com

Flash Column Chromatography for Purification Strategies

Flash column chromatography is a rapid, medium-pressure purification technique widely used in organic synthesis to isolate compounds from reaction mixtures. phenomenex.com It is a practical method for the purification of this compound on a preparative scale. phenomenex.com The technique utilizes a column packed with a stationary phase, most commonly silica (B1680970) gel, and a solvent (eluent) is pushed through the column with gas pressure. phenomenex.com

The choice of the eluent system is critical for a successful separation. For a moderately polar compound like this compound, a common eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. google.com The polarity of the eluent is often gradually increased during the separation (a gradient) to elute compounds with increasing polarity. biotage.com In some cases, for compounds that are difficult to separate, using a combination of three solvents or replacing a protic solvent like methanol with an aprotic one like acetonitrile (B52724) can improve resolution. biotage.com

For challenging purifications, such as those involving high-boiling point reaction solvents, a solvent exchange step prior to flash chromatography can significantly enhance the separation quality. biotage.com

Table 3: Typical Flash Chromatography System for Purification

ComponentDescription
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate gradient
Pressure Low to medium pressure (air or nitrogen)
Application Purification of gram-scale quantities

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. While finding specific X-ray crystallographic data for this compound itself is challenging, the technique has been applied to derivatives of similar molecules to establish their stereochemistry. researchgate.net

For this technique to be applicable, the compound must first be crystallized to form a single crystal of sufficient quality. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the precise arrangement of atoms in the crystal lattice. This provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers. In cases where a compound is difficult to crystallize, it can sometimes be converted into a crystalline derivative.

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. This property is used to determine the chiral purity, or enantiomeric excess, of a sample of this compound. chromatographyonline.com Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates the light to the right, while the levorotatory (-) enantiomer rotates it to the left. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive. sigmaaldrich.com

The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength of light, solvent, and concentration). By measuring the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. This measurement is a relatively simple and rapid method for assessing the bulk enantiomeric composition of a sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds. Analysis of this spectrum allows for the confirmation of the carboxylic acid moiety, the phenyl group, and the alkyl framework of the molecule.

The most prominent features in the IR spectrum of a carboxylic acid are the broad O-H stretching vibration of the carboxyl group and the sharp, intense C=O stretching vibration. orgchemboulder.com The O-H bond of the carboxylic acid in this compound is expected to produce a very broad absorption band in the region of 3300-2500 cm⁻¹. orgchemboulder.com This significant broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the condensed phase. orgchemboulder.com

The carbonyl (C=O) stretch of the carboxylic acid is another key diagnostic peak, typically appearing as a strong and sharp band between 1760 and 1690 cm⁻¹. orgchemboulder.com For saturated aliphatic carboxylic acids, this peak is generally observed around 1710 cm⁻¹. The presence of a phenyl group at the 3-position may slightly influence the position of this band.

The spectrum also displays absorptions corresponding to the phenyl group. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Additionally, C=C stretching vibrations within the aromatic ring give rise to one or more moderate to sharp bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups in the pentanoic acid backbone and the isopropyl group are expected in the 2960-2850 cm⁻¹ range. libretexts.org The C-O stretching vibration of the carboxylic acid group is also identifiable, typically appearing in the 1320-1210 cm⁻¹ region. orgchemboulder.com Bending vibrations for the various C-H bonds occur in the fingerprint region (below 1500 cm⁻¹), providing further structural information.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

Frequency Range (cm⁻¹)Bond VibrationFunctional GroupIntensity
3300-2500O-H stretchCarboxylic AcidBroad, Strong
3100-3000C-H stretchAromatic (Phenyl)Medium
2960-2850C-H stretchAliphatic (Alkyl)Strong
1760-1690C=O stretchCarboxylic AcidStrong, Sharp
1600-1450C=C stretchAromatic (Phenyl)Medium to Sharp
1320-1210C-O stretchCarboxylic AcidMedium

Computational Chemistry and Theoretical Modeling of 4 Methyl 3 Phenylpentanoic Acid

Quantum Mechanical Studies for Reaction Pathway Elucidation

Quantum mechanical (QM) calculations are fundamental in mapping the potential energy surface of a reaction, thereby elucidating the most probable reaction pathways. For a molecule like 4-methyl-3-phenylpentanoic acid, QM methods can be employed to study various reactions, such as its synthesis, degradation, or interaction with other chemical species. These studies typically involve the identification of reactants, products, and, crucially, the transition states that connect them.

Table 1: Key Aspects of Quantum Mechanical Reaction Pathway Elucidation

Aspect Description
Objective To identify the most energetically favorable route from reactants to products.
Key Structures Reactants, Transition States, Intermediates, Products.
Computational Methods Density Functional Theory (DFT), Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2).
Algorithms Nudged Elastic Band (NEB), Intrinsic Reaction Coordinate (IRC).
Key Outputs Reaction energy, Activation energy, Geometric parameters of transition states.

Molecular Dynamics Simulations for Conformational Analysis

The presence of a flexible alkyl chain and a phenyl group in this compound suggests a rich conformational landscape. Molecular dynamics (MD) simulations are a powerful computational tool to explore the accessible conformations of a molecule over time by solving Newton's equations of motion for the atoms.

Transition State Modeling for Catalytic Reactions

The carboxylic acid moiety in this compound can participate in various catalytic cycles, either as a substrate or as a catalyst itself, particularly in acid-base catalysis. Transition state modeling in this context involves the detailed quantum mechanical characterization of the transition state structure for a specific catalytic reaction.

For instance, if this compound were to act as a proton donor in a reaction, QM calculations could model the transition state of the proton transfer step. This would involve identifying the precise geometry of the interacting molecules at the point of highest energy along the reaction coordinate. The electronic properties of this transition state, such as charge distribution and bond orders, can provide a deep understanding of the catalytic mechanism. While no specific catalytic reactions involving this compound have been modeled in the literature, the theoretical framework for such investigations is robust. researchgate.net

Electronic Structure Calculations for Reactivity Predictions

The electronic structure of a molecule is intrinsically linked to its reactivity. Electronic structure calculations, typically performed using quantum mechanical methods, can provide valuable descriptors of reactivity for this compound.

Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. Furthermore, mapping the electrostatic potential onto the molecule's electron density surface can reveal regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites susceptible to attack by various reagents.

Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Calculation)

Property Predicted Value Significance
HOMO Energy -6.5 eVIndicates potential for electron donation from the phenyl ring or carboxyl group.
LUMO Energy -0.8 eVSuggests sites for nucleophilic attack, likely at the carbonyl carbon.
HOMO-LUMO Gap 5.7 eVSuggests moderate chemical stability.
Dipole Moment 1.9 DIndicates a polar molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published calculations were found.

Prediction and Validation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic data, which can then be used to validate experimental findings or to aid in the identification of the compound. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR spectra can be simulated by calculating the vibrational frequencies of the molecule. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to confirm the presence of specific functional groups, such as the C=O stretch of the carboxylic acid and the C-H stretches of the alkyl and phenyl groups. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data for structure elucidation. While no specific computational spectroscopic studies for this compound are published, such analyses are standard practice in modern chemical research. acs.org

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

The carboxylic acid group of this compound is capable of forming strong hydrogen bonds, both as a donor (from the hydroxyl group) and as an acceptor (at the carbonyl oxygen). The phenyl group can participate in π-π stacking interactions with other aromatic systems. Understanding these intermolecular interactions is crucial for predicting the compound's behavior in the solid state (crystal packing) and in solution (solvation and self-assembly).

Molecular dynamics simulations and quantum mechanical calculations can be used to investigate these interactions in detail. For example, QM calculations on a dimer of this compound can quantify the strength of the hydrogen bonds forming the characteristic carboxylic acid dimer. MD simulations can reveal how the molecule interacts with solvent molecules and how multiple molecules might aggregate in solution. These interactions are fundamental to the macroscopic properties of the substance, such as its melting point, boiling point, and solubility.

Applications in Advanced Organic Synthesis As a Building Block

Utilization as a Chiral Intermediate in Asymmetric Synthesis

The chiral nature of 4-methyl-3-phenylpentanoic acid, stemming from the stereocenter at the C-3 position, makes it a valuable intermediate in asymmetric synthesis. This field of chemistry focuses on the selective production of a single enantiomer of a chiral product, which is crucial in pharmacology where different enantiomers of a drug can have vastly different biological effects.

The compound itself can be employed as a chiral catalyst in certain reactions. For instance, it is used as a rhodium-catalyzed, enantioselective catalyst for the asymmetric synthesis of β-unsaturated amides. biosynth.com The synthesis of specific enantiomers of related structures, such as (R)-(+)-3-hydroxy-4-methylpentanoic acid, often relies on established asymmetric strategies like aldol (B89426) reactions using chiral auxiliaries—temporary chemical groups that direct the stereochemical outcome of a reaction. orgsyn.org General methodologies in asymmetric synthesis, such as diastereoselective alkylation and asymmetric crotylboration, are employed to create specific stereocenters, similar to those in the derivatives of this compound. nih.gov

The development of chiral heterogeneous catalysts represents an ongoing area of research with the goal of creating more versatile and efficient asymmetric transformations. nih.gov These advanced methods underscore the importance of chiral building blocks like this compound in modern synthetic chemistry. nih.gov

Role in the Synthesis of Structurally Complex Molecules

The defined stereochemistry and functional groups of this compound make it an important starting material for the total synthesis of structurally complex molecules, particularly those with significant biological activity. Its framework can be elaborated and modified to form key fragments of larger structures.

A significant application is in the synthesis of pharmaceuticals. A derivative, 4-methyl-3-oxo-N-phenyl valeramide, has been identified as a key intermediate in the manufacturing of Atorvastatin. google.com Atorvastatin is a widely used medication for lowering cholesterol and features a complex structure containing multiple chiral centers and heterocyclic rings.

Furthermore, derivatives of this acid are utilized in the synthesis of complex natural products. For example, the derivative (3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid is a building block for synthesizing Nocardiotide A, a cyclic depsipeptide with cytotoxic activity against various cancer cell lines. researchgate.net Similarly, a structurally related compound, (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, derived from L-leucine, serves as a scaffold for a series of potent antibacterial agents designed to combat multidrug-resistant bacteria. nih.gov

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

Derivative of this compound Resulting Complex Molecule Biological Significance
4-methyl-3-oxo-N-phenyl valeramide Atorvastatin Cholesterol-lowering drug google.com
(3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid Nocardiotide A Anticancer agent researchgate.net

Precursor for Cyclic Derivatives and Heterocyclic Compounds

The carboxylic acid functionality of this compound is a key handle for its conversion into various cyclic structures, including lactams (cyclic amides) and other heterocyclic systems which are prevalent in medicinal chemistry. nih.govorganic-chemistry.orgorganic-chemistry.org

The synthesis of the previously mentioned cholesterol drug, Atorvastatin, from a this compound derivative involves the formation of a pyrrole (B145914) ring, a five-membered nitrogen-containing heterocycle. google.com In another example, a derivative is used to construct complex molecules containing a thiazolidinone ring, which is a sulfur- and nitrogen-containing heterocycle with antibacterial properties. nih.gov

The transformation of carboxylic acids and their derivatives into cyclic compounds is a fundamental strategy in organic synthesis. For instance, the intramolecular reaction of amidoalkynes, which can be derived from carboxylic acids, can yield lactams of various ring sizes. organic-chemistry.org General methods for synthesizing heterocycles often involve the cyclization of linear precursors. mdpi.commdpi.com For example, hydrazides derived from carboxylic acids can react with various reagents to form five- or six-membered heterocyclic compounds. mdpi.com The ability of this compound to participate in these types of reactions makes it a valuable precursor for creating a diverse range of cyclic and heterocyclic molecules.

Synthesis of Amino Acid Analogues and Derivatives

This compound serves as a scaffold for the synthesis of non-proteinogenic amino acids (NPAAs), which are amino acids not found among the 20 common protein-building blocks. nih.gov These unnatural amino acids are critical tools in drug discovery, as their incorporation into peptides can enhance stability, permeability, and target selectivity. researchgate.netnih.gov

Specific derivatives, such as (3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid, are themselves complex amino acid analogues. researchgate.net The synthesis of such molecules demonstrates the utility of the parent acid's carbon skeleton. The development of β-amino acids is of particular interest in medicinal chemistry because they are more stable to degradation by proteolytic enzymes compared to their natural α-amino acid counterparts. nih.govnih.gov The structure of this compound is closely related to β-phenylalanine derivatives, making it a relevant starting point for creating these valuable compounds. nih.gov

Synthetic strategies for producing these analogues can be purely chemical or involve biocatalytic steps. nih.govfrontiersin.org An efficient method for creating β-, γ-, and δ-amino acids involves the ruthenium-catalyzed oxidation of a phenyl group on a precursor derived from a natural α-amino acid. uoa.gr The ability to generate these modified amino acids allows for the construction of novel peptides and peptidomimetics with improved therapeutic properties. nih.gov

Table 2: Compound Names Mentioned in Article

Compound Name
This compound
(R)-(+)-3-hydroxy-4-methylpentanoic acid
4-methyl-3-oxo-N-phenyl valeramide
Atorvastatin
(3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid
Nocardiotide A
(S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
L-leucine
β-phenylalanine
Hydrazides
Lactams
Thiazolidinone

Theoretical Biochemical Interactions and Enzymatic Pathways

Postulated Interactions with Enzyme Active Sites

The specific interactions of 4-Methyl-3-phenylpentanoic acid with enzyme active sites have not been empirically determined. However, its structure allows for theoretical postulations regarding its binding and potential inhibitory roles.

The recognition of this compound by an enzyme active site would likely be governed by a combination of hydrophobic and polar interactions. The phenyl group provides a large, nonpolar surface that can engage in hydrophobic and van der Waals interactions within a complementary hydrophobic pocket of an enzyme. The isopropyl group at the 4-position would further contribute to these hydrophobic interactions and also introduce steric constraints that would influence binding specificity.

The carboxylic acid group is a key feature, capable of forming strong ionic bonds (salt bridges) with positively charged amino acid residues such as arginine or lysine, and hydrogen bonds with polar residues like serine, threonine, or tyrosine within an active site. These interactions are crucial for orienting the molecule correctly for a catalytic event.

Theoretically, this compound could act as a competitive inhibitor for enzymes whose natural substrates are structurally similar, such as other phenylalkanoic acids. nih.gov By binding to the active site, it would prevent the endogenous substrate from binding, thereby inhibiting the enzyme's activity. The effectiveness of this inhibition would depend on the binding affinity of this compound to the active site compared to that of the natural substrate.

Phenolic compounds and their derivatives have been shown to inhibit various enzymes, including hydrolases like α-amylase and trypsin, and lysozyme. nih.gov The mechanism of inhibition can involve the covalent attachment of the compound to nucleophilic sites on the enzyme, leading to a reduction in free amino and thiol groups and tryptophan residues. nih.gov While this compound is not a phenol, its aromatic ring could potentially undergo metabolic activation to a phenolic derivative, which could then act as an enzyme inhibitor.

Table 1: Theoretical Binding Interactions of this compound in an Enzyme Active Site

Molecular Feature of this compoundPotential Interacting Amino Acid Residues in Enzyme Active SiteType of Interaction
Phenyl groupLeucine, Isoleucine, Valine, PhenylalanineHydrophobic/van der Waals
Carboxylic acid groupArginine, Lysine, HistidineIonic bond (salt bridge)
Carboxylic acid groupSerine, Threonine, Asparagine, GlutamineHydrogen bond
Isopropyl groupAlanine, ValineHydrophobic/van der Waals

Biosynthetic Pathways and Precursor Incorporation

The natural occurrence and biosynthetic pathway of this compound are not well-documented. However, a hypothetical pathway can be constructed based on known biochemical reactions.

A plausible biosynthetic route for this compound could start from the aromatic amino acid phenylalanine. The synthesis of branched-chain fatty acids in some bacteria is known to be linked to the metabolism of branched-chain amino acids. frontiersin.orgnih.gov A similar process could be envisioned for phenyl-substituted fatty acids.

The pathway might initiate with the deamination of phenylalanine to form phenylpyruvate. Subsequent steps could involve a series of reactions analogous to the chain elongation of fatty acids, potentially involving a ketosynthase enzyme. escholarship.org The methyl group at the 4-position suggests the involvement of a methyltransferase, likely utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. The introduction of this methyl group could occur on an early precursor or a later intermediate in the pathway.

The enzymes potentially involved in the biosynthesis of this compound would belong to well-characterized families:

Aminotransferases: These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes would catalyze the initial removal of the amino group from phenylalanine.

Ketoacid Dehydrogenase Complexes: These multienzyme complexes could be involved in the oxidative decarboxylation of intermediates.

Acyl-CoA Synthetases: These enzymes would activate carboxylic acid intermediates to their corresponding CoA esters, preparing them for subsequent reactions.

Enoyl-CoA Hydratases, Hydroxyacyl-CoA Dehydrogenases, and Thiolases: These are the core enzymes of the fatty acid beta-oxidation pathway, which can also function in reverse for chain elongation. wikipedia.orgaocs.org

Methyltransferases: A specific methyltransferase would be required to add the methyl group at the C4 position, likely using SAM as the cofactor.

The regulation of such a pathway would likely be under strict metabolic control, potentially involving feedback inhibition by the final product or intermediates on the early enzymes in the pathway, a common regulatory mechanism in biosynthetic pathways. oup.com

Theoretical Metabolic Transformations and Degradation Pathways

As a xenobiotic compound, if introduced into an organism, this compound would likely undergo metabolic transformation to facilitate its excretion. wikipedia.orgopenaccessjournals.com These transformations can be categorized into Phase I and Phase II reactions.

Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, would introduce or expose functional groups. wikipedia.org For this compound, this could involve hydroxylation of the phenyl ring at various positions, creating phenolic derivatives. nih.govnih.gov

Following Phase I modification, the resulting metabolites would undergo Phase II conjugation reactions. In this phase, enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) would attach endogenous polar molecules like glucuronic acid or sulfate (B86663) to the newly formed hydroxyl groups. This process increases the water solubility of the compound, facilitating its elimination from the body via urine or bile.

Alternatively, the aliphatic side chain of this compound could be a target for degradation. A pathway analogous to the mitochondrial beta-oxidation of fatty acids could sequentially shorten the pentanoic acid chain. wikipedia.orgnih.govntu.edu.tw This process would involve the formation of an acyl-CoA derivative, followed by a cycle of dehydrogenation, hydration, oxidation, and thiolytic cleavage. The presence of the phenyl and methyl groups at the 3 and 4 positions, respectively, would likely make this process more complex than the degradation of a simple straight-chain fatty acid. Studies on the degradation of 4-phenylbutyrate (B1260699) have identified specific enzymes of the beta-oxidation pathway that are involved. nih.gov

In microorganisms, the degradation of aromatic carboxylic acids is a well-known process. oup.commdma.chpsu.edunih.govresearchgate.net Bacteria such as Pseudomonas and Nocardia species are capable of utilizing such compounds as carbon sources. oup.compsu.edu The degradation typically begins with the hydroxylation of the aromatic ring, followed by ring cleavage mediated by dioxygenase enzymes. The resulting aliphatic dicarboxylic acids are then funneled into central metabolism.

Table 2: Hypothetical Metabolic Fate of this compound

Metabolic PhaseProposed TransformationKey Enzyme FamiliesResulting Product Type
Phase I Aromatic hydroxylationCytochrome P450 Monooxygenases (CYPs)Hydroxylated derivatives
Phase I Side-chain oxidation (Beta-oxidation)Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratases, etc.Chain-shortened phenylalkanoic acids
Phase II Glucuronidation of hydroxylated metabolitesUDP-glucuronosyltransferases (UGTs)Glucuronide conjugates
Phase II Sulfation of hydroxylated metabolitesSulfotransferases (SULTs)Sulfate conjugates
Microbial Degradation Aromatic ring cleavageDioxygenasesAliphatic dicarboxylic acids

Biotransformation by Microbial Enzymatic Repertoires

Microbial biotransformation is a key process by which microorganisms chemically modify compounds, often leading to their detoxification or the production of novel bioactive molecules. nih.govnih.gov The enzymatic machinery of various bacteria and fungi is capable of a wide range of reactions, including oxidation, reduction, hydrolysis, and conjugation. nih.gov For a xenobiotic carboxylic acid like this compound, several biotransformation pathways can be postulated based on the metabolism of structurally related phenylalkanoic acids. nih.govacs.orgmdpi.com

Microorganisms, particularly soil and gut bacteria, possess diverse catabolic pathways for aromatic compounds. nih.govfrontiersin.org The initial steps in the degradation of aromatic carboxylic acids often involve the activation of the carboxyl group to a coenzyme A (CoA) thioester. acs.orgacs.org This activation is typically catalyzed by an acyl-CoA synthetase. Following this, the molecule would likely undergo further degradation.

Potential microbial enzymatic reactions for this compound could include:

Hydroxylation: Cytochrome P450 monooxygenases, commonly found in bacteria and fungi, could introduce hydroxyl groups onto the phenyl ring, increasing the compound's polarity and preparing it for ring cleavage. wikipedia.org

Beta-oxidation: The aliphatic side chain could be shortened via a β-oxidation-like pathway, a common metabolic route for fatty acids and other aliphatic carboxylic acids. acs.org This would involve a series of enzymatic reactions including dehydrogenation, hydration, oxidation, and thiolytic cleavage.

Ring Cleavage: Following hydroxylation, dioxygenase enzymes could catalyze the cleavage of the aromatic ring, a critical step in the complete mineralization of the compound.

These transformations are generally part of the microbe's strategy to utilize the compound as a carbon and energy source or to detoxify its environment. nih.govfrontiersin.org The specific enzymes and pathways involved would depend on the microbial species and the environmental conditions.

Table 1: Postulated Microbial Biotransformation Reactions for this compound

Reaction TypeEnzyme Class (Postulated)Potential Product(s)
CoA LigationAcyl-CoA Synthetase4-Methyl-3-phenylpentanoyl-CoA
Aromatic HydroxylationCytochrome P450 MonooxygenaseHydroxylated derivatives of this compound
Side-chain OxidationDehydrogenase, Hydratase, etc. (β-oxidation pathway)Phenylacetic acid derivatives and smaller aliphatic acids
Ring CleavageDioxygenaseAliphatic dicarboxylic acids

Postulated Participation in Cellular Metabolic Networks

As a xenobiotic, this compound is not a natural component of cellular metabolic networks. However, upon entering a cell, it would likely be recognized and processed by enzymes that handle structurally similar endogenous or other foreign compounds. wikipedia.org The metabolism of xenobiotic carboxylic acids can interfere with endogenous lipid metabolism due to their structural similarity to fatty acids. acs.orgacs.org

The formation of a 4-Methyl-3-phenylpentanoyl-CoA thioester is a key postulated step. acs.org This xenobiotic-CoA conjugate could then potentially interact with various metabolic pathways:

Interference with Fatty Acid Metabolism: The xenobiotic-CoA conjugate could act as a competitive inhibitor or a substrate for enzymes involved in fatty acid β-oxidation, potentially disrupting cellular energy homeostasis. acs.org

Formation of Conjugates: The activated acid could be conjugated with amino acids or other polar molecules, a common detoxification pathway in many organisms.

Incorporation into Complex Lipids: Although less likely, there is a theoretical possibility that the xenobiotic fatty acid could be incorporated into cellular lipids, leading to alterations in membrane structure and function.

Table 2: Potential Interactions of this compound with Cellular Metabolic Networks

Metabolic PathwayPotential InteractionPostulated Consequence
Fatty Acid β-OxidationCompetitive inhibition or alternative substrateAltered energy production, accumulation of metabolic intermediates
Amino Acid MetabolismConjugation with amino acidsDetoxification and excretion
Lipid SynthesisIncorporation into phospholipids (B1166683) or triglyceridesAltered membrane properties

Computational Modeling of Biomolecular Interactions

In the absence of experimental data, computational modeling provides a valuable tool to predict the potential interactions of this compound with biological macromolecules. nih.govresearchgate.net Molecular docking simulations can be used to predict the binding affinity and orientation of the compound within the active site of various enzymes.

For instance, docking studies could be performed with enzymes known to metabolize xenobiotic carboxylic acids, such as certain cytochrome P450 isoforms or acyl-CoA synthetases. Such studies on substituted pentanoic acids have been used to predict their binding modes and support structure-activity relationships. nih.govresearchgate.net

Key parameters that would be analyzed in a computational study include:

Binding Energy: A measure of the affinity of the compound for the enzyme's active site.

Hydrogen Bonding and Hydrophobic Interactions: Identification of the key amino acid residues involved in binding.

Conformational Changes: Analysis of how the compound and the enzyme adapt to each other upon binding.

These computational approaches can help to prioritize experimental studies and provide insights into the molecular basis of the compound's potential biological activity and metabolism. researchgate.netajpchem.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methyl-3-phenylpentanoic acid in laboratory settings?

  • Methodological Answer : A common approach involves synthesizing the acid chloride derivative by refluxing the carboxylic acid with thionyl chloride (SOCl₂) under nitrogen, followed by purification via vacuum distillation. For example, (±)-4-Methyl-3-phenylpentanoic acid was converted to its acid chloride with a 31% yield after distillation. Key steps include controlled heating (reflux for 3 hours) and removal of excess SOCl₂ under reduced pressure .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Infrared (IR) spectroscopy can identify the carbonyl stretch (e.g., 1799 cm⁻¹ for the acid chloride derivative). Nuclear Magnetic Resonance (NMR) analysis provides structural details:

  • ¹H NMR : δ 0.80 ppm (triplet, J=7.4 Hz, C(5)H₃), δ 3.04–3.23 ppm (multiplet, C(2)H₂ and C(3)H), and aromatic protons at δ 7.16–7.34 ppm.
  • ¹³C NMR : Use DEPT or HSQC to assign carbons adjacent to the phenyl and methyl groups. Standardize solvent conditions (e.g., CDCl₃) for reproducibility .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from moisture and heat. Avoid contact with strong acids/bases, oxidizing agents (e.g., HNO₃), and reducing agents (e.g., NaBH₄). Conduct regular stability checks via TLC or HPLC to monitor degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives during synthesis?

  • Methodological Answer : To improve yields:

  • Use anhydrous conditions and molecular sieves to minimize hydrolysis side reactions.
  • Explore alternative acylating agents (e.g., oxalyl chloride or PCl₅) instead of SOCl₂.
  • Optimize distillation parameters (e.g., temperature gradients, reduced pressure) to prevent thermal decomposition. The reported 31% yield for the acid chloride highlights room for improvement via process refinement .

Q. What analytical strategies resolve contradictions in NMR data for structurally similar derivatives?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or solvent effects. Strategies include:

  • 2D NMR : Employ COSY to correlate coupling protons and HSQC to assign carbons.
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) if racemic mixtures are suspected.
  • Deuterated Solvents : Standardize solvents (e.g., DMSO-d₆ vs. CDCl₃) to eliminate chemical shift variability .

Q. How can gas chromatography/mass spectrometry (GC/MS) be adapted for analyzing this compound?

  • Methodological Answer : While GC/MS is typically used for volatile compounds, derivatization (e.g., methyl ester formation via BF₃/MeOH) enhances volatility. Compare retention indices (e.g., AI: 933 for 4-methylpentanoic acid) and adjust column temperatures to accommodate the phenyl group’s bulk. Use splitless injection modes to improve sensitivity .

Q. What are the mechanistic implications of the acid chloride formation from this compound?

  • Methodological Answer : The reaction with SOCl₂ proceeds via nucleophilic acyl substitution, where the hydroxyl group is replaced by chloride. Monitor reaction progress using FTIR to track the disappearance of the -OH stretch (~2500–3300 cm⁻¹) and emergence of the acyl chloride peak (~1800 cm⁻¹). Side products (e.g., sulfonic esters) can be minimized by stoichiometric control and inert atmospheres .

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